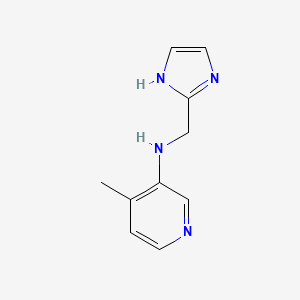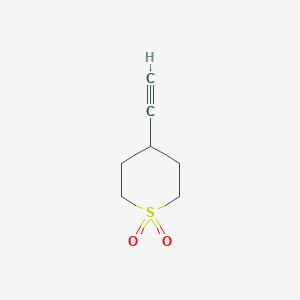![molecular formula C19H11F4N3 B13641793 2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13641793.png)
2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine core, which is substituted with a 4-fluorophenyl group, a pyridin-4-yl group, and a trifluoromethyl group. These substituents contribute to the compound’s distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyridine scaffold.
Introduction of the 4-fluorophenyl group: This can be achieved through a substitution reaction using a fluorinated aromatic compound.
Attachment of the pyridin-4-yl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyridin-4-yl moiety.
Incorporation of the trifluoromethyl group: This is typically done using trifluoromethylation reagents under radical or nucleophilic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Coupling reactions: The pyridin-4-yl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved can vary and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-3-(pyridin-4-yl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic core and are also used in various scientific applications.
Trifluoromethylated heterocycles: Compounds with trifluoromethyl groups often exhibit enhanced biological activity and stability.
Fluorinated aromatic compounds: The presence of fluorine atoms can significantly influence the chemical and biological properties of these compounds.
Properties
Molecular Formula |
C19H11F4N3 |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-pyridin-4-yl-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C19H11F4N3/c20-15-4-1-13(2-5-15)18-17(12-7-9-24-10-8-12)16-6-3-14(19(21,22)23)11-26(16)25-18/h1-11H |
InChI Key |
ORVXSLITIZZMFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=C(C=CC3=C2C4=CC=NC=C4)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)

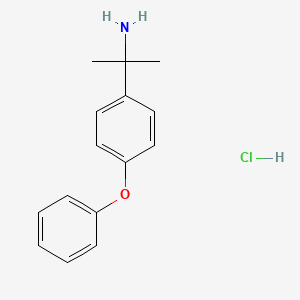
![4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641731.png)
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B13641732.png)
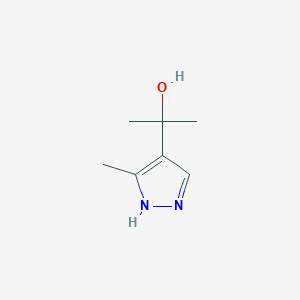
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13641737.png)
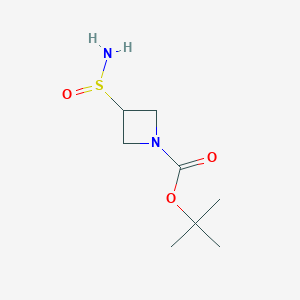
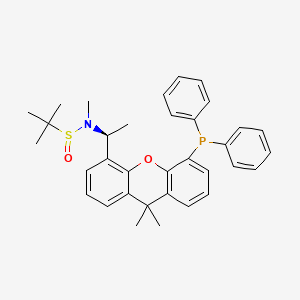
![3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile](/img/structure/B13641745.png)

![5'-Fluorospiro[cyclopentane-1,3'-indoline]](/img/structure/B13641766.png)
